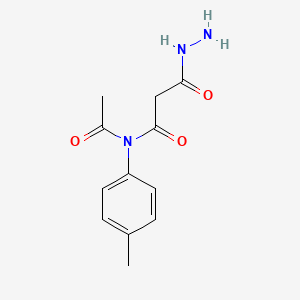![molecular formula C17H18N4O2S B12604548 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a phenylsulfonyl group, and a piperazinyl moiety. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperazinyl Moiety: The final step involves the nucleophilic substitution reaction where the piperazine ring is introduced using reagents like piperazine and suitable solvents under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process intensification to scale up the production while maintaining cost-effectiveness and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Piperazine, various alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazines.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)- has diverse applications in scientific research:
Medicinal Chemistry: It is explored as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Biological Research: The compound is used as a tool to study biological pathways and molecular interactions, particularly those involving enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may act as an inhibitor of certain kinases or proteases, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation. The compound’s unique structure allows it to bind selectively to these targets, leading to its biological effects .
Comparación Con Compuestos Similares
- 1H-Pyrrolo[2,3-b]pyridine, 2-methyl-1-(phenylsulfonyl)-
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-bromo-1-(phenylsulfonyl)-
- 1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, 6-chloro-1-(phenylsulfonyl)-
Comparison: Compared to these similar compounds, 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)- exhibits unique properties due to the presence of the piperazinyl moiety. This structural feature enhances its solubility, bioavailability, and ability to interact with a broader range of biological targets, making it a more versatile compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C17H18N4O2S |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-4-piperazin-1-ylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H18N4O2S/c22-24(23,14-4-2-1-3-5-14)21-11-7-15-16(6-8-19-17(15)21)20-12-9-18-10-13-20/h1-8,11,18H,9-10,12-13H2 |
Clave InChI |
VHSMLXNTQIHQHK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


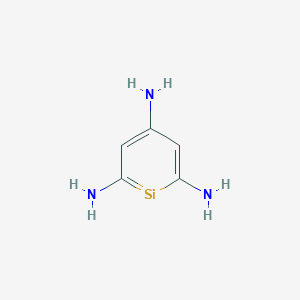
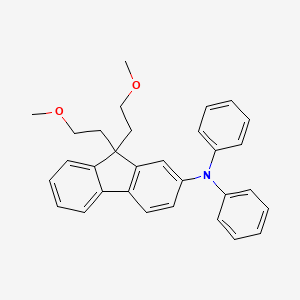
![1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione](/img/structure/B12604476.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)



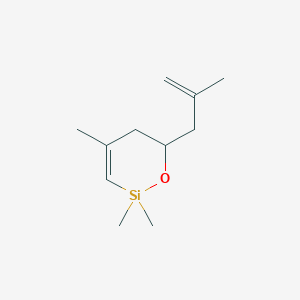
![1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12604514.png)
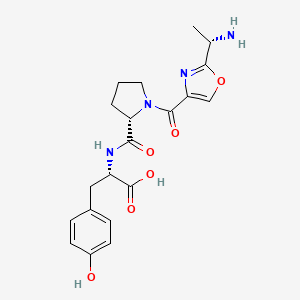
![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)
![6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12604534.png)

